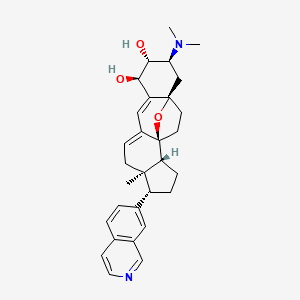

cortistatin A

Descripción general

Descripción

Cortistatin-A es un alcaloide esteroideo que se aisló por primera vez de la esponja marina Corticium simplex en 2006 . Es conocido por sus potentes propiedades antiangiogénicas, lo que significa que puede inhibir la formación de nuevos vasos sanguíneos. Este compuesto ha mostrado un potencial significativo en varias aplicaciones terapéuticas, particularmente en el tratamiento del cáncer y otras enfermedades caracterizadas por un crecimiento anormal de vasos sanguíneos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Cortistatin-A es compleja e involucra múltiples pasos. Una de las primeras síntesis totales fue reportada por Baran y sus colegas, que requirió de 16 a 30 pasos con un rendimiento general que osciló entre 0.012% y 2% . La síntesis involucra la construcción de bloques de construcción clave, como el anillo A altamente sustituido a partir de D-glucosa y la unión del anillo DE empleando una cetona de Hajos–Parrish como un grupo quiral .

Métodos de producción industrial: Debido a la complejidad y el bajo rendimiento de las rutas sintéticas, la producción industrial de Cortistatin-A es desafiante. Se han hecho esfuerzos para diseñar rutas sintéticas más simples y eficientes. Por ejemplo, se inició una campaña para diseñar inhibidores simples y más fáciles de preparar basados en un andamiaje de esteroides, lo que resultó en una síntesis de ocho pasos con un rendimiento general del 33% .

Análisis De Reacciones Químicas

Detailed Reaction Mechanisms

The synthesis of cortistatin A can be broken down into several critical reaction steps:

-

Starting Material : The synthesis typically begins with prednisone, an inexpensive and readily available steroid.

-

Formation of Cortistatinone : Through a series of reactions including geminal dihalogenation and reductive fragmentation, cortistatinone is synthesized as an intermediate. This step involves:

-

Dihalogenation using acetoxy hypobromite to achieve selective dibromination.

-

Formation of a bromocyclopropane that undergoes radical fragmentation to yield a cycloheptyl α-bromoketone.

-

-

Cyclization and Final Modifications : Subsequent reactions involve:

Biological Activity and Pharmacological Studies

This compound has garnered attention due to its significant biological activity, particularly its ability to inhibit angiogenesis. Key findings include:

-

IC50 Value : this compound exhibits an IC50 value of approximately 1.8 nM against human umbilical vein endothelial cells (HUVECs), indicating potent antiangiogenic activity with minimal toxicity towards other cell types .

-

Mechanism of Action : Preliminary studies suggest that this compound binds reversibly to an unknown target, inhibiting phosphorylation processes associated with angiogenesis pathways .

Aplicaciones Científicas De Investigación

Cardiovascular Protection

Mechanisms of Action

Cortistatin A has been shown to exert protective effects against various cardiovascular diseases. Research indicates that it significantly reduces cardiomyocyte apoptosis in models of myocardial infarction by modulating apoptotic pathways. Specifically, it increases the expression of anti-apoptotic proteins such as Bcl-2 while decreasing pro-apoptotic proteins like Bax . Furthermore, it inhibits endoplasmic reticulum stress, which is crucial in the pathogenesis of heart diseases.

Case Studies

In a study involving a rat model of myocardial infarction, this compound treatment resulted in decreased inflammatory infiltration and improved cardiac function . Another investigation demonstrated that this compound could reduce the severity of abdominal aortic aneurysm by inhibiting inflammatory responses and matrix metalloproteinase activation .

Anti-Inflammatory Effects

Therapeutic Potential

this compound exhibits potent anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation. It has been shown to reduce levels of inflammatory cytokines and chemokines in various experimental models, including sepsis and endotoxemia . The peptide’s ability to modulate immune responses positions it as a promising immunomodulatory agent.

Research Findings

In murine models of lethal endotoxemia, this compound administration significantly improved survival rates by decreasing systemic inflammatory responses . Additionally, it was effective in preventing septic shock-related histopathology by inhibiting the infiltration of inflammatory cells .

Neuroprotection

Mechanisms and Benefits

Recent studies have highlighted this compound's neuroprotective effects, particularly in models of neurodegeneration. It has been observed to attenuate dopaminergic neurodegeneration induced by neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is relevant for conditions such as Parkinson's disease .

Case Studies

In experimental settings, systemic administration of this compound preserved dopaminergic neurons and improved motor functions in treated mice compared to controls . This suggests potential applications for this compound in treating neurodegenerative diseases.

HIV Treatment

Innovative Approaches

this compound has been explored as part of a "block-and-lock" strategy for HIV treatment. Didehydro-cortistatin A (a derivative) has shown promise in suppressing HIV-1 rebound in humanized mouse models . This approach aims to maintain viral suppression without continuous antiretroviral therapy.

Research Insights

In studies involving humanized mice, didehydro-cortistatin A effectively suppressed HIV-1 replication and maintained low viral loads over extended periods. This positions it as a potential therapeutic avenue for achieving long-term control of HIV infection .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cardiovascular Protection | Reduces apoptosis; inhibits endoplasmic reticulum stress | Improved cardiac function; reduced myocardial injury |

| Anti-Inflammatory Effects | Decreases cytokine production; modulates immune response | Enhanced survival in sepsis models |

| Neuroprotection | Preserves dopaminergic neurons; improves motor functions | Attenuated neurodegeneration in Parkinson's models |

| HIV Treatment | Suppresses viral replication; maintains low viral loads | Effective long-term control in humanized mice |

Mecanismo De Acción

Cortistatin-A ejerce sus efectos principalmente inhibiendo las cinasas dependientes de ciclina 8 y 19 (CDK8 y CDK19), que forman parte del complejo mediador involucrado en la transcripción genética . Al inhibir estas cinasas, Cortistatin-A puede interrumpir la proliferación de células cancerosas y reducir la inflamación. Además, se ha demostrado que se une a la proteína Tat en células infectadas con VIH, suprimiendo la replicación viral .

Comparación Con Compuestos Similares

Otros miembros de esta familia incluyen Cortistatin-J, Cortistatin-K y Cortistatin-L . Estos compuestos comparten un esqueleto esteroideo modificado común, pero difieren en sus patrones de sustitución y actividades biológicas. Cortistatin-A es única debido a sus potentes propiedades antiangiogénicas e inhibición selectiva de CDK8 y CDK19 .

Compuestos similares:

- Cortistatin-J

- Cortistatin-K

- Cortistatin-L

Actividad Biológica

Cortistatin A is a marine-derived steroid that has garnered attention for its unique biological activities, particularly in the context of antiangiogenesis and immunomodulation. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is classified as a neuropeptide and is structurally related to the cortistatin family of compounds. It exhibits potent antiangiogenic properties, which are crucial for inhibiting the growth of new blood vessels—a process often exploited by tumors to sustain their growth and metastasis. The compound has been shown to selectively inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 value of 1.8 nM, indicating its high potency in this regard .

The biological activity of this compound can be attributed to several mechanisms:

- Antiangiogenesis : this compound inhibits endothelial cell proliferation and migration, which are critical steps in angiogenesis. This inhibition occurs without general toxicity towards healthy or cancerous cell lines, suggesting a targeted action against angiogenic processes .

- Immunomodulation : this compound has been implicated in modulating immune responses. In studies involving apolipoprotein E-deficient mice, treatment with cortistatin reduced Th1/Th17-driven inflammatory responses while promoting regulatory T cell populations. This shift in immune cell dynamics suggests a protective role against atherosclerosis and other inflammatory conditions .

- Cholesterol Efflux : Cortistatin enhances cholesterol efflux from macrophages, thereby impairing foam cell formation—a key event in atherosclerosis development. This effect further underscores its potential as a therapeutic agent in cardiovascular diseases .

Table 1: Summary of Biological Activities

Case Study: this compound in Atherosclerosis

A notable study investigated the effects of cortistatin on hyperlipidemic ApoE-deficient mice. The treatment resulted in significant reductions in both the number and size of atherosclerotic plaques across various vascular regions. Specifically, 55% and 35% of treated mice showed no plaque formation in the descending aorta and aortic sinus, respectively . This study highlights cortistatin's potential as a therapeutic candidate for managing cardiovascular diseases.

Synthesis and Structural Insights

The synthesis of this compound has been achieved through innovative chemical pathways starting from terrestrial steroids. The synthetic route emphasizes efficiency and practicality, facilitating further explorations into its medicinal properties .

Table 2: Synthesis Pathway Highlights

| Step | Description |

|---|---|

| Starting Material | Terrestrial steroid (e.g., prednisone) |

| Key Reaction | Directed geminal C−H bisoxidation |

| Final Product | (+)-Cortistatin A |

Propiedades

Número CAS |

882976-95-6 |

|---|---|

Fórmula molecular |

C30H36N2O3 |

Peso molecular |

472.6 g/mol |

Nombre IUPAC |

(1S,2R,5S,6R,12R,13R,14S,16R)-14-(dimethylamino)-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-diene-12,13-diol |

InChI |

InChI=1S/C30H36N2O3/c1-28-10-8-21-15-23-26(33)27(34)24(32(2)3)16-29(23)11-12-30(21,35-29)25(28)7-6-22(28)19-5-4-18-9-13-31-17-20(18)14-19/h4-5,8-9,13-15,17,22,24-27,33-34H,6-7,10-12,16H2,1-3H3/t22-,24+,25-,26-,27-,28-,29-,30-/m1/s1 |

Clave InChI |

KSGZCKSNTAJOJS-DZBMUNJRSA-N |

SMILES |

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CCC2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |

SMILES isomérico |

C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1CC[C@@H]2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |

SMILES canónico |

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CCC2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

882976-95-6 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

17-epi-cortistatin A cortistatin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.